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Compound of Interest

Compound Name: Dolutegravir-D3

Cat. No.: B15560218 Get Quote

Comparative Pharmacokinetics: Dolutegravir vs.
Dolutegravir-D3
A comprehensive analysis of the pharmacokinetic profiles of Dolutegravir and its deuterated

analog, Dolutegravir-D3, is currently not feasible due to the absence of publicly available

clinical data on Dolutegravir-D3. Extensive searches for pharmacokinetic studies, clinical

trials, or any related research on Dolutegravir-D3 have not yielded any specific data.

Deuterated drugs are often developed to alter metabolic pathways and improve

pharmacokinetic properties, but without experimental data, any comparison remains

speculative.

This guide, therefore, focuses on the well-documented pharmacokinetics of Dolutegravir,

providing a detailed overview of its absorption, distribution, metabolism, and excretion (ADME)

profile based on available human studies. This information can serve as a baseline for

researchers and drug development professionals.

Pharmacokinetic Profile of Dolutegravir
Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) used in the

treatment of HIV-1 infection.[1][2] Its pharmacokinetic properties have been extensively studied

in various populations, including healthy volunteers and HIV-infected patients.[1][2][3]

Data Presentation: Pharmacokinetic Parameters of Dolutegravir

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15560218?utm_src=pdf-interest
https://www.benchchem.com/product/b15560218?utm_src=pdf-body
https://www.benchchem.com/product/b15560218?utm_src=pdf-body
https://www.benchchem.com/product/b15560218?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3805712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3805712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574835/
https://pubs.lib.umn.edu/index.php/djaws/article/download/3290/2415/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the key pharmacokinetic parameters of Dolutegravir

administered orally at a standard dose of 50 mg once daily in HIV-infected, treatment-naive

adults.

Pharmacokinetic
Parameter

Value Reference

Absorption

Tmax (Time to maximum

concentration)
2.0 - 3.0 hours (fasted) [4]

Effect of Food
High-fat meal increases AUC

by 66% and Cmax by 67%
[4]

Distribution

Volume of Distribution (V/F) 17.4 L [2]

Protein Binding >99% [1]

Metabolism

Primary Pathway Glucuronidation via UGT1A1 [2]

Minor Pathway Cytochrome P450 (CYP) 3A4 [2]

Elimination

Apparent Clearance (CL/F) 0.901 L/h [2]

Half-life (t½) ~14 hours [1]

Route of Elimination Primarily fecal elimination [3]

Experimental Protocols
The pharmacokinetic parameters of Dolutegravir have been determined through various clinical

trials. A typical experimental protocol for a single-dose pharmacokinetic study in healthy adult

subjects is outlined below.
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Study Design: An open-label, single-dose, crossover study is a common design to assess the

pharmacokinetics of a drug.

Participants: Healthy adult male and female volunteers are recruited. Exclusion criteria typically

include a history of significant medical conditions, use of concomitant medications, and

pregnancy.

Drug Administration: A single oral dose of Dolutegravir (e.g., 50 mg tablet) is administered to

subjects, usually after an overnight fast.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before

and after drug administration (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-

dose). Plasma is separated from the blood samples by centrifugation and stored frozen until

analysis.

Bioanalytical Method: Dolutegravir concentrations in plasma samples are quantified using a

validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[3]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key

pharmacokinetic parameters from the plasma concentration-time data. This includes:

Cmax (maximum observed plasma concentration)

Tmax (time to reach Cmax)

AUC (Area Under the Curve): AUC from time zero to the last measurable concentration

(AUC0-t) and AUC from time zero to infinity (AUC0-inf).

t½ (terminal elimination half-life)

CL/F (apparent total clearance)

V/F (apparent volume of distribution)

Mandatory Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
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Figure 1: Typical workflow of a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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